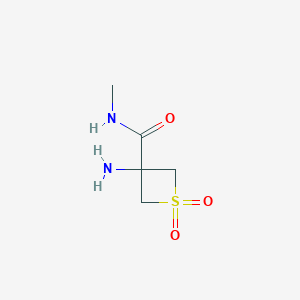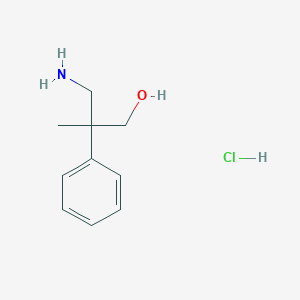![molecular formula C22H20N6O B2547819 2-fenil-N-(2-(5,6,7,8-tetrahidroimidazo[1,2-a]piridin-2-il)fenil)-2H-1,2,3-triazol-4-carboxamida CAS No. 2034390-32-2](/img/structure/B2547819.png)
2-fenil-N-(2-(5,6,7,8-tetrahidroimidazo[1,2-a]piridin-2-il)fenil)-2H-1,2,3-triazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20N6O and its molecular weight is 384.443. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Anticancerígenas
El compuesto ha sido sintetizado, caracterizado y evaluado por sus actividades anticancerígenas . Las actividades anticancerígenas de las nuevas moléculas se evaluaron contra cinco líneas celulares de cáncer humano, incluidas las líneas celulares A-549, Hs-683, MCF-7, SK-MEL-28 y B16-F10 utilizando 5-fluorouracilo y etopósido como fármacos de referencia .
Estudios de Acoplamiento Molecular
Los estudios de acoplamiento molecular del compuesto mostraron una fuerte unión con algunas quinasas, que están relacionadas con las líneas celulares de cáncer MCF-7 y SK-MEL-28 . Esto sugiere que el compuesto podría utilizarse en el desarrollo de nuevos fármacos dirigidos a estas quinasas.
Síntesis de Derivados
El compuesto se ha utilizado como base para sintetizar nuevas 2-fenil-5,6,7,8-tetrahidroimidazo [1,2-b]piridazinas que contienen sulfonamidas . Estos derivados también se han evaluado por sus actividades anticancerígenas .
Estudios de Crecimiento Celular
El compuesto se ha utilizado en estudios para comprender el crecimiento celular. Se observó que el crecimiento celular aumentó en velocidad después de que las células se cultivaron con un 2% de suero fetal bovino en el grupo control .
Desarrollo de Fármacos
Dadas sus actividades anticancerígenas y su fuerte unión con ciertas quinasas, el compuesto podría utilizarse en el desarrollo de nuevos fármacos para tratar diversos tipos de cáncer .
Potencial Terapéutico
Se está explorando el potencial terapéutico del compuesto, particularmente en el contexto de sus actividades anticancerígenas y su fuerte unión con ciertas quinasas .
Mecanismo De Acción
Target of Action
The primary targets of the compound 2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide are certain kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .
Mode of Action
The compound 2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide interacts with its kinase targets by binding to them . This binding can inhibit the activity of the kinases, leading to changes in the cellular processes that they regulate .
Biochemical Pathways
The biochemical pathways affected by 2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide are those regulated by the kinases it targets . These pathways can include those involved in cell growth and differentiation . The downstream effects of these changes can vary depending on the specific kinases targeted and the cells in which they are expressed .
Result of Action
The molecular and cellular effects of the action of 2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide are primarily its anticancer activities . The compound has been shown to exhibit excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM .
Propiedades
IUPAC Name |
2-phenyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(19-14-23-28(26-19)16-8-2-1-3-9-16)25-18-11-5-4-10-17(18)20-15-27-13-7-6-12-21(27)24-20/h1-5,8-11,14-15H,6-7,12-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCZUYKUFAATJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2547740.png)

![tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B2547743.png)

![3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2547746.png)


![4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2547750.png)
![1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2547753.png)
![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)
![2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid](/img/structure/B2547755.png)
![N-(4-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2547757.png)
